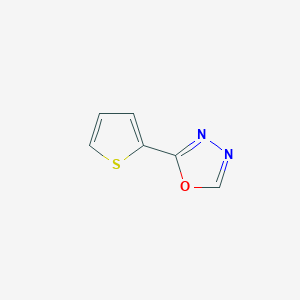
2-(Thiophen-2-yl)-1,3,4-oxadiazole
説明
Thiophene is a five-membered heterocyclic compound with the formula C4H4S. It is an aromatic compound, similar to benzene, but contains a sulfur atom . Oxadiazole is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The specific compound “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would contain these structures, but the exact properties would depend on the specific arrangement of these components.
Molecular Structure Analysis
The molecular structure of “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would be determined by the specific arrangement of the thiophene and oxadiazole components. The structure could be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would depend on the specific structure of the compound. Thiophene compounds are known to participate in various reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would depend on its specific structure. Thiophene is a toxic, flammable, and colorless liquid; insoluble in water (soluble in most organic solvents including alcohol and ether) .科学的研究の応用
Optoelectronic Applications
2-(Thiophen-2-yl)-1,3,4-oxadiazole and its derivatives have shown promising applications in optoelectronics. Studies have revealed that these compounds exhibit significant photophysical properties, making them suitable for use in photonic, sensor, and optoelectronic devices. For example, the derivatives TIO, TTO, and TPO were investigated for their potential role in such applications due to their photophysical properties, including high excited state dipole moments and soft nature, indicating their utility in the development of optoelectronic devices (Naik et al., 2019).
Additionally, further studies on novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives like TNO, TKO, and TSO have explored their optoelectronic properties, combining experimental and computational approaches. These studies suggest that these compounds could be potential candidates for applications in OLEDs, solar cells, chemosensors, and explosive detection (Thippeswamy et al., 2021).
Photovoltaic Application
In the field of photovoltaics, aromatic heterocycle 1,3,4-oxadiazole-substituted thieno[3,4-b]thiophene has been utilized to construct new building blocks like TTSO, which exhibit low-bandgap polymers. These polymers, when used in photovoltaic applications, demonstrate significant power conversion efficiencies. The study of these compounds provides insight into regulating HOMO energy levels through the introduction of electron-deficient aromatic heterocyclic moieties (Zhu et al., 2015).
Fluorescence and Sensor Applications
The thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied for their fluorescence properties and potential sensor applications. For instance, derivatives such as TTO, TBO, and TMO have been explored for resonance energy transfer studies, indicating their applicability in energy transfer dye lasers and plastic scintillation detectors (Naik et al., 2018). Additionally, the turn-off fluorescence studies of these derivatives for aniline sensing have revealed their potential as favorable media for aniline detection via fluorescence quenching (Naik, Khazi & Malimath, 2018).
Antiproliferative Applications
In the field of pharmacology, 1,3,4-oxadiazole derivatives have been evaluated for their potential as anti-proliferative agents. In silico studies have suggested the binding interaction of these derivatives with cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation. This research points to the potential of these derivatives in developing new antiproliferative agents (Ali, Mahdi & Razik, 2023).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c1-2-5(10-3-1)6-8-7-4-9-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPIOPUIOFSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384864 | |
| Record name | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-1,3,4-oxadiazole | |
CAS RN |
35403-88-4 | |
| Record name | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



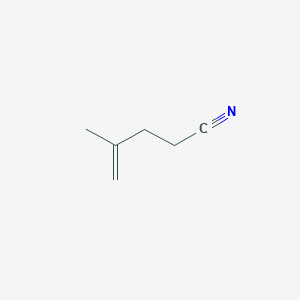


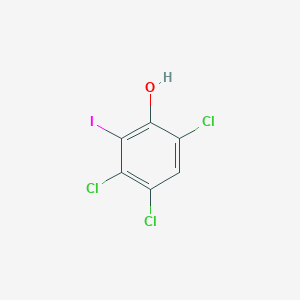
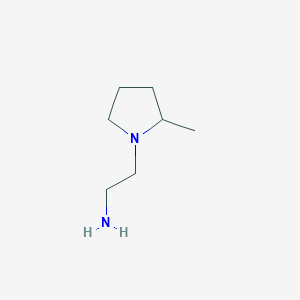

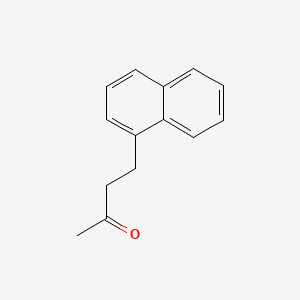

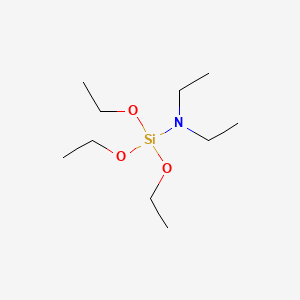
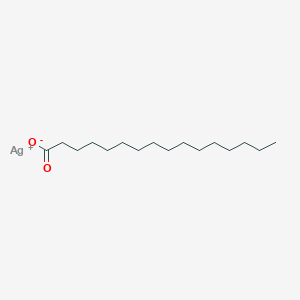

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)

